
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacology and Sleep Regulation : Research by Dugovic et al. (2009) investigates the role of orexin receptors in sleep-wake modulation. They highlight the pharmacological impact of dual orexin receptor antagonists on sleep patterns in rats, suggesting implications for sleep disorders (Dugovic et al., 2009).
Anticancer and Pharmacological Properties : Saleh et al. (2020) explore the cytotoxicity of novel dihydroisoquinoline derivatives, revealing their potential in anticancer therapies. They also conduct molecular docking studies to understand the interaction with cancer cell proteins (Saleh et al., 2020).
Psychotropic and Anti-Inflammatory Activities : Zablotskaya et al. (2013) synthesized derivatives of dihydroisoquinolin and studied their psychotropic, anti-inflammatory, and cytotoxic effects, demonstrating their diverse biological activities (Zablotskaya et al., 2013).
Topoisomerase Inhibition in Cancer : Ruchelman et al. (2004) investigated the effects of isoquinoline derivatives on topoisomerase I, a key target in cancer treatment. Their findings suggest potential applications in developing new anticancer agents (Ruchelman et al., 2004).
P-glycoprotein Inhibitor Metabolism : Paek et al. (2006) studied the metabolism of HM-30181, a P-glycoprotein inhibitor that includes dihydroisoquinoline as a core structure. This research is crucial for understanding drug interactions and efficacy (Paek et al., 2006).
Synthesis and Structural Analysis : Rimaz et al. (2009) focus on the synthesis of quinazolin derivatives, including crystal structure analysis, which is essential for the development of pharmaceutical compounds (Rimaz et al., 2009).
Organic Light-Emitting Diode (OLED) Applications : Tsuboyama et al. (2003) explore the use of cyclometalated iridium complexes in OLEDs, where derivatives of dihydroisoquinoline play a role in achieving efficient phosphorescence (Tsuboyama et al., 2003).
Coagulation and Hemostatic Effects : Limanskii et al. (2009) synthesized dihydroisoquinolin derivatives and evaluated their effects on blood coagulation, highlighting their potential as hemostatics (Limanskii et al., 2009).
Tautomeric Conversions and Molecular Structure : Davydov et al. (1995) investigated the effects of substituents on dihydroisoquinoline, focusing on its structure and tautomeric conversions, which are important for chemical properties and reactivity (Davydov et al., 1995).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-27-19(28-2)13-23-21(26)20(25)22-12-17(18-8-5-11-29-18)24-10-9-15-6-3-4-7-16(15)14-24/h3-8,11,17,19H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHWRDQTOHZNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
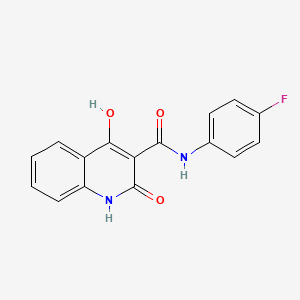
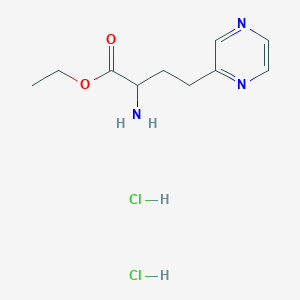
![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)
![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)
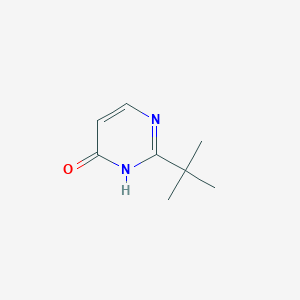
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
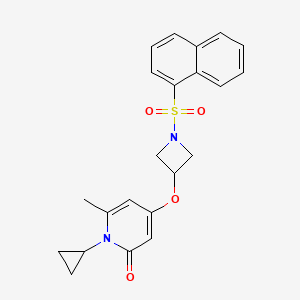
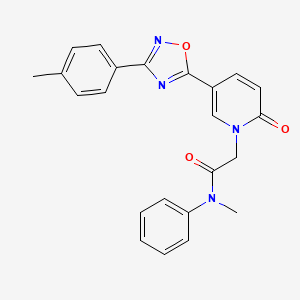
![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)
![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)